(S)-3-Phosphoglyceric acid-13C3sodium

Metabolic flux analysis Mass isotopomer distribution 13C tracing

Select this uniform 13C3-labeled (S)-3-PGA sodium salt as your internal standard for absolute quantification of 3-PGA by LC-MS/MS or GC-MS. The +3 Da mass shift eliminates isobaric overlap with endogenous 3-PGA and 2-PG, enabling precise correction for ion suppression and matrix effects—unachievable with unlabeled or single-site 13C analogs. With ≥95% HPLC purity and ≥98% (S)-enantiomeric excess, it is the gold-standard SIL-IS for targeted metabolomics, 13C-MFA, and enzyme kinetic studies. Ensures accurate, positionally resolved mass isotopomer distribution (MID) signatures.

Molecular Formula C3H7O7P
Molecular Weight 186.06 g/mol
Cat. No. B13415046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Phosphoglyceric acid-13C3sodium
Molecular FormulaC3H7O7P
Molecular Weight186.06 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)O)OP(=O)(O)O
InChIInChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9)/t2-/m0/s1
InChIKeyOSJPPGNTCRNQQC-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Phosphoglyceric acid-13C3 sodium: Uniformly 13C-Labeled Glycolytic and Calvin Cycle Intermediate for Quantitative Metabolic Tracing


(S)-3-Phosphoglyceric acid-13C3 sodium is the uniformly carbon-13 labeled sodium salt of the naturally occurring (S)-enantiomer of 3-phosphoglyceric acid (3-PGA), a central three-carbon metabolic intermediate situated at the branch point between glycolysis and serine biosynthesis [1]. With all three carbon atoms replaced by the stable heavy isotope 13C (³C₃H₇O₇P, molecular weight 189.04 for the free acid), this compound serves as an exogenous isotopic tracer that is chromatographically and chemically indistinguishable from endogenous 3-PGA, yet generates a diagnostic mass shift detectable by mass spectrometry and NMR . Unlike unlabeled material or compounds with single-site 13C incorporation, the uniform 13C₃ labeling pattern provides a distinct mass isotopomer distribution (MID) signature that avoids isobaric overlap with endogenous metabolites in complex biological matrices .

Why Unlabeled 3-PGA or Single-Site 13C Analogs Cannot Substitute for (S)-3-Phosphoglyceric acid-13C3 sodium in Quantitative LC-MS and Metabolic Flux Studies


Substituting (S)-3-Phosphoglyceric acid-13C3 sodium with unlabeled 3-PGA, racemic mixtures, or alternative isotopic analogs introduces systematic quantification errors and experimental confounders. Unlabeled 3-PGA cannot function as an internal standard for absolute quantification of endogenous 3-PGA by LC-MS/MS or GC-MS because it co-elutes with the endogenous pool without generating a resolvable mass difference; accurate quantification requires a stable isotope-labeled internal standard (SIL-IS) that is chemically identical but differs in mass by at least 3 Da . Furthermore, the glycolytic intermediate 2-phosphoglycerate (2-PG) is often poorly resolved from 3-PG by ion chromatography–tandem mass spectrometry (IC–MS/MS), and without a distinct isotopic signature from uniform 13C₃ labeling, accurate deconvolution of these two isobaric species in complex samples is unattainable [1]. Finally, commercially available alternative 13C-labeled compounds (e.g., single-site 13C, or 13C-labeled glucose for indirect labeling) lack the defined, positionally resolved mass isotopomer distribution that uniform 13C₃ provides, making them unsuitable for carbon-positional flux analyses that require fractional enrichment measurements at specific carbon positions (C1 vs. C2,3) of 3-PGA [2].

(S)-3-Phosphoglyceric acid-13C3 sodium: Quantified Differentiation Evidence Versus In-Class Analogs and Substitutes


Uniform 13C₃ Labeling Enables Unambiguous Mass Isotopomer Discrimination Compared to Single-Site 13C Analogs

(S)-3-Phosphoglyceric acid-13C3 sodium bears ¹³C substitution at all three carbon positions, generating a uniform mass shift of +3 Da relative to the unlabeled (M0) species (M0: 186 Da → M3: 189 Da for the free acid). This uniform 13C₃ labeling produces a distinct, easily resolvable mass isotopomer signature that avoids isobaric overlap with partially labeled 3-PGA species generated endogenously during 13C-glucose or 13C-glutamine tracer studies. In contrast, single-site 13C-labeled 3-PGA produces only a +1 Da mass shift, a signal that is indistinguishable from the M+1 isotopologue arising from natural abundance 13C incorporation (~1.1% per carbon) in the endogenous unlabeled pool, thereby confounding accurate quantification of low-abundance labeled fractions . Analytical methods employing 13C-labeled 3-PGA internal standards for absolute quantification rely on this multi-Dalton mass difference to achieve baseline chromatographic separation in MS detection, a requirement that single-site labeled analogs fail to satisfy .

Metabolic flux analysis Mass isotopomer distribution 13C tracing

Verified (S)-Enantiomer with Quantified Chiral Purity Eliminates Racemic Mixture Artifacts

Commercial preparations of (S)-3-Phosphoglyceric acid-13C3 sodium are specified with chiral purity of ≥98% as determined by chiral HPLC . This is a critical differentiator from generic, racemic, or unspecified 3-phosphoglycerate preparations, which may contain varying proportions of the (R)-enantiomer. The (R)-enantiomer is not a natural substrate for downstream glycolytic enzymes, including phosphoglycerate mutase (PGAM1), which specifically recognizes the (S)-configuration for isomerization to 2-phosphoglycerate . Inclusion of the non-physiological (R)-enantiomer in tracer studies introduces a metabolically inert pool that dilutes the apparent specific activity, artificially depresses calculated flux rates, and may competitively inhibit enzyme active sites without generating product.

Chiral metabolomics Enantioselective analysis Enzyme kinetics

Defined Long-Term Powder Stability Specification Provides Verifiable Procurement Advantage

(S)-3-Phosphoglyceric acid-13C3 sodium is specified with a shelf life of 3 years when stored as powder at -20°C, and 1 year in solvent at -80°C . This explicit, vendor-verified stability window is not universally available for all isotopic 3-PGA preparations and provides a concrete, auditable parameter for laboratory inventory planning. In contrast, generic or custom-synthesized isotopic 3-PGA may lack formal stability studies, leaving users uncertain about acceptable storage duration before isotopic exchange, hydrolysis of the phosphate ester, or racemization compromises data integrity. The defined 3-year powder stability reduces procurement frequency and associated administrative burden relative to compounds with unspecified or shorter shelf lives.

Stable isotope procurement Laboratory inventory management Compound stability

Uniform 13C₃ 3-PGA Internal Standard Overcomes 2-PG/3-PG Isobaric Interference in IC–MS/MS

In ion chromatography–tandem mass spectrometry (IC–MS/MS) analyses of the glycolytic pathway, the positional isomers 2-phosphoglycerate (2-PG) and 3-phosphoglycerate (3-PG) are frequently undistinguished and reported as a combined 2/3PG pool [1]. This analytical limitation arises because the two isomers share identical molecular formulas and similar fragmentation patterns. By employing (S)-3-Phosphoglyceric acid-13C3 sodium as a uniformly labeled internal standard, the resulting M+3 isotopologue signal is uniquely attributable to the 3-PG internal standard, enabling absolute quantification of endogenous 3-PG even when the 2-PG and 3-PG peaks co-elute or are not chromatographically resolved. Unlabeled 3-PG internal standard offers no such discrimination and is completely indistinguishable from endogenous 2-PG/3-PG pools.

Ion chromatography-mass spectrometry Glycolytic intermediates Internal standardization

Optimal Scientific and Industrial Deployment Scenarios for (S)-3-Phosphoglyceric acid-13C3 sodium Based on Verified Differentiation Evidence


Absolute Quantification of 3-Phosphoglycerate in LC-MS/MS and GC-MS Metabolomics Workflows

In targeted metabolomics assays requiring absolute quantification of 3-PGA concentrations, (S)-3-Phosphoglyceric acid-13C3 sodium serves as the gold-standard stable isotope-labeled internal standard (SIL-IS). Its uniform 13C₃ labeling (+3 Da mass shift) enables precise correction for ion suppression, matrix effects, and analyte recovery variation . This application is particularly critical in bacterial metabolomics, where absolute 3-PGA concentrations in E. coli have been measured at approximately 1.5 mM under glucose-fed exponential growth [1], and in mammalian cell culture studies quantifying glycolytic intermediate pools. Unlabeled 3-PGA cannot fulfill this role; single-site 13C-labeled analogs introduce background signal from natural abundance 13C that degrades lower limit of quantification (LLOQ) performance.

13C Metabolic Flux Analysis (13C-MFA) and Mass Isotopomer Distribution Studies

In 13C metabolic flux analysis (13C-MFA), (S)-3-Phosphoglyceric acid-13C3 sodium can be deployed as an exogenous tracer spike or as an internal standard to anchor mass isotopomer distribution (MID) calculations. The uniform 13C₃ labeling pattern generates a clean M3 isotopologue signal that is orthogonal to the M0 through M3 isotopologue distribution arising from cellular metabolism of [U-13C]glucose or [U-13C]glutamine tracers [2]. This approach underpins parsimonious 13C-MFA (p13CMFA) methodologies used to resolve flux through the upper glycolytic pathway and serine biosynthesis branch point, where 3-PGA serves as the key bifurcation metabolite [3]. Unlike indirect labeling strategies that rely on 13C-glucose feeding, direct addition of (S)-3-Phosphoglyceric acid-13C3 sodium provides an absolute reference point for MID deconvolution, independent of cellular uptake and phosphorylation kinetics.

Carbon-Positional Flux Analysis of Rubisco Activity and Photosynthetic Carbon Assimilation

For plant biology and photosynthetic metabolism research, (S)-3-Phosphoglyceric acid-13C3 sodium enables carbon-positional mass spectrometry approaches to monitor Rubisco carbon assimilation rates in vivo. By combining GC-MS measurements of 13C fractional enrichment at carbon positions 2,3-C₂ and 1,2,3-C₃ of 3-PGA, researchers can calculate molar carbon assimilation rates (A13C) specifically at the C1 position of 3-PGA [4]. This positionally resolved quantification cannot be achieved using unlabeled 3-PGA or single-site 13C-labeled 3-PGA, which lack the defined isotopic distribution across all three carbon atoms required for multi-positional fractional enrichment calculations.

In Vitro Enzymatic Assays for Phosphoglycerate Mutase (PGAM1) and Serine Pathway Enzymes

In enzyme kinetic studies of phosphoglycerate mutase 1 (PGAM1), which catalyzes the isomerization of 3-PG to 2-PG, and bisphosphoglycerate mutase (BPGM), which controls serine pathway flux via 3-PG, the high chiral purity (≥98% (S)-enantiomer) of (S)-3-Phosphoglyceric acid-13C3 sodium ensures that measured kinetic parameters reflect the true activity of the enzyme on its natural substrate . The use of racemic 3-PGA introduces a 50% or greater fraction of the non-metabolizable (R)-enantiomer, which acts as a competitive inhibitor and artificially reduces apparent Vmax while inflating apparent Km. The 13C label further enables direct LC-MS monitoring of substrate consumption and 2-PG product formation without requiring coupled enzymatic assays or radiolabeled substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Phosphoglyceric acid-13C3sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.